molecular formula C12H23NO6 B013974 N-5-Carboxypentyl-1-deoxynojirimycin CAS No. 79206-51-2

N-5-Carboxypentyl-1-deoxynojirimycin

Cat. No. B013974
CAS RN: 79206-51-2
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-RBLKWDMZSA-N
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Description

N-5-Carboxypentyl-1-deoxynojirimycin (also known as N-5-CP-DNJ) is a synthetic carbohydrate-based compound that has recently become a subject of interest for scientific research. It is an analog of the naturally occurring compound nojirimycin, which is found in the bark of the Japanese mulberry tree and has been used in traditional Chinese medicine for centuries. N-5-CP-DNJ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-angiogenic, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential therapeutic applications in the treatment of various diseases and disorders, such as type 2 diabetes, cancer, and neurodegenerative diseases.

Scientific Research Applications

  • Biochemical Applications : N-Methyl-N(5-carboxypentyl)-1-deoxynojirimycin has been utilized as an affinity ligand for purifying trimming glucosidase I from pig liver crude microsomes (Bause, Gross & Schweden, 1991). Another study demonstrated the effectiveness of 1-deoxynojirimycin in inhibiting the secretion of alpha 1-proteinase inhibitor in rat hepatocytes (Gross et al., 1983).

  • Therapeutic Applications : N-butyldeoxynojirimycin, an inhibitor of glycolipid biosynthesis, shows potential for treating glycolipid storage disorders like Gaucher's disease (Platt et al., 1994). Additionally, N-methyl-1-deoxynojirimycin is effective in inhibiting fowl plague virus maturation in chicken-embryo cells (Romero, Datema & Schwarz, 1983).

  • Potential in Treating Diabetes and Obesity : 1-Deoxynojirimycin, found in mulberry resources, shows anti-hyperglycemic, anti-virus, and anti-tumor functions, making it a promising treatment for diabetes and obesity (Tong et al., 2018). It also improves insulin sensitivity in skeletal muscle of db/db mice (Liu et al., 2015).

  • Antiviral and Antiretroviral Activities : Castanospermine and 1-deoxynojirimycin have shown significant antiretroviral activity against mouse leukemia virus, suggesting potential as agents for AIDS treatment (Sunkara et al., 1987).

  • Enzyme Inhibition and Biosynthesis Studies : The enzymatic synthesis of α- and β-D-glucosides of 1-deoxynojirimycin demonstrated inhibitory activities against various glycosidases (Asano et al., 1994). Furthermore, the biosynthesis of 1-deoxynojirimycin in Commelina communis plants differs from that in Streptomyces and Bacilli microorganisms, suggesting alternative production routes (Shibano et al., 2004).

properties

IUPAC Name

6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-RBLKWDMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000333
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79206-51-2
Record name (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79206-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5'-Carboxypentyl)-1-deoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-5-Carboxypentyl-1-deoxynojirimycin interact with its target and what are the downstream effects?

A: this compound acts as an affinity ligand for α-glucosidase I, a key enzyme involved in glycoprotein processing. [, ] This interaction is crucial for the purification of α-glucosidase I. [, ] By binding to and inhibiting α-glucosidase I, this compound prevents the removal of glucose residues from N-linked glycans during glycoprotein synthesis. This disruption in glycan processing leads to the accumulation of glycoproteins with immature oligosaccharide structures. []

Q2: How does the structure of this compound relate to its activity against α-glucosidases?

A: this compound is an analog of castanospermine, a known inhibitor of α-glucosidases. [] While less potent against purified α-glucosidase I in vitro, this compound demonstrates enhanced cellular activity compared to castanospermine. [] This difference is attributed to its lipophilic side chain, which likely facilitates better membrane permeability and intracellular access to the target enzyme. [] The presence of the 3-OH and 6-OH groups in the deoxynojirimycin moiety is crucial for inhibitory activity, as these groups likely act as hydrogen bond donors during enzyme binding. []

Q3: What are the applications of this compound in scientific research?

A3: this compound serves as a powerful tool for studying:

  • α-glucosidase I purification: The compound's affinity for α-glucosidase I enables the efficient one-step purification of this enzyme from crude extracts using affinity chromatography. [, ]
  • Glycoprotein processing: By inhibiting α-glucosidase I, it allows researchers to investigate the role of N-linked glycosylation in protein folding, trafficking, and function. [, ]

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